

A Head-to-Head Clinical Showdown: Nomegestrol/Estradiol vs. Drospirenone/Ethinylestradiol

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Compound of Interest

Compound Name: *Nomegestrol*

Cat. No.: *B1679828*

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In the landscape of combined oral contraceptives (COCs), the choice between formulations is guided by a nuanced understanding of their efficacy, side-effect profiles, and non-contraceptive benefits. This guide provides a detailed comparison of two prominent COCs: a newer formulation containing **nomegestrol** acetate and 17 β -estradiol (NOMAC/E2) and a widely used combination of drospirenone and ethinylestradiol (DRSP/EE). This analysis is based on data from two large, head-to-head, randomized, open-label, multicenter Phase III clinical trials, providing robust evidence for researchers, scientists, and drug development professionals.

Contraceptive Efficacy

The primary measure of a contraceptive's effectiveness is its ability to prevent pregnancy, often expressed by the Pearl Index, which indicates the number of pregnancies per 100 woman-years of use. In the pivotal comparative trials, both NOMAC/E2 and DRSP/EE demonstrated high contraceptive efficacy. While the Pearl Index was numerically lower for NOMAC/E2, the difference was not statistically significant, indicating comparable effectiveness in preventing pregnancy.^{[1][2]}

Efficacy Endpoint	Nomegestrol Acetate / Estradiol (NOMAC/E2)	Drospirenone / Ethinylestradiol (DRSP/EE)
Pearl Index (Aged 18-35 years)	0.38[1][3]	0.81[1]
Pearl Index (Aged 18-50 years)	0.31	0.66

Cycle Control and Bleeding Patterns

A key differentiator between the two formulations lies in their impact on bleeding patterns. Women using NOMAC/E2 experienced shorter and lighter scheduled withdrawal bleeds compared to those on DRSP/EE. A notable characteristic of NOMAC/E2 was a significantly higher incidence of absent withdrawal bleeding, which increased over the duration of the trials. While intracyclic (unscheduled) bleeding and spotting were infrequent in both groups and decreased over time, they were slightly more common in the initial cycles for NOMAC/E2 users.

Bleeding Pattern Metric	Nomegestrol Acetate / Estradiol (NOMAC/E2)	Drospirenone / Ethinylestradiol (DRSP/EE)
Incidence of Absent Scheduled Bleeding (Cycles 2-12)	17.6% to 31.6%	3.4% to 5.8%
Scheduled Withdrawal Bleeds	Shorter and lighter	Longer and heavier in comparison
Unscheduled Bleeding/Spotting	Infrequent, decreased over time	Infrequent, decreased over time

Tolerability and Adverse Events

The overall safety and tolerability profiles of both contraceptives were comparable and in line with what is expected for COCs. However, some differences in the incidence of specific adverse events were observed. Acne and weight gain were reported more frequently in the NOMAC/E2 group. Conversely, DRSP/EE, known for its anti-androgenic and anti-mineralocorticoid properties, was associated with more favorable acne-related outcomes.

Discontinuation rates due to adverse events were slightly higher in the NOMAC/E2 group, with acne, irregular bleeding, and weight gain being the primary contributors to this difference.

Adverse Event (Treatment-Related)	Incidence in NOMAC/E2 Group	Incidence in DRSP/EE Group
Acne	15.3%	7.1%
Irregular Withdrawal Bleeding	11.7%	0.4%
Weight Increased	7.9%	6.2%
Headache	6.6%	6.2%

Effects on Premenstrual and Menstrual Symptoms

A pooled analysis of the two major trials revealed that NOMAC/E2 was associated with greater improvements in several premenstrual and menstrual symptoms compared to DRSP/EE.

Utilizing the Menstrual Distress Questionnaire Form C (MDQ-C), women using NOMAC/E2 reported a significant improvement in scores for pain, water retention, negative affect, impaired concentration, and behavior change during the menstrual phase. However, scores for arousal (emotional and mental) worsened with NOMAC/E2, a change not observed with DRSP/EE.

Experimental Protocols

The data presented is primarily derived from two large, randomized, open-label, multicenter, comparative Phase III clinical trials (ClinicalTrials.gov identifiers: NCT00413062 and NCT00511199).

- Study Population: Healthy, sexually active women aged 18 to 50 years seeking contraception.
- Treatment Regimen:
 - NOMAC/E2 Group: Monophasic regimen of 2.5 mg **nomegestrol** acetate and 1.5 mg 17 β -estradiol for 24 days, followed by a 4-day placebo period (24/4 regimen).

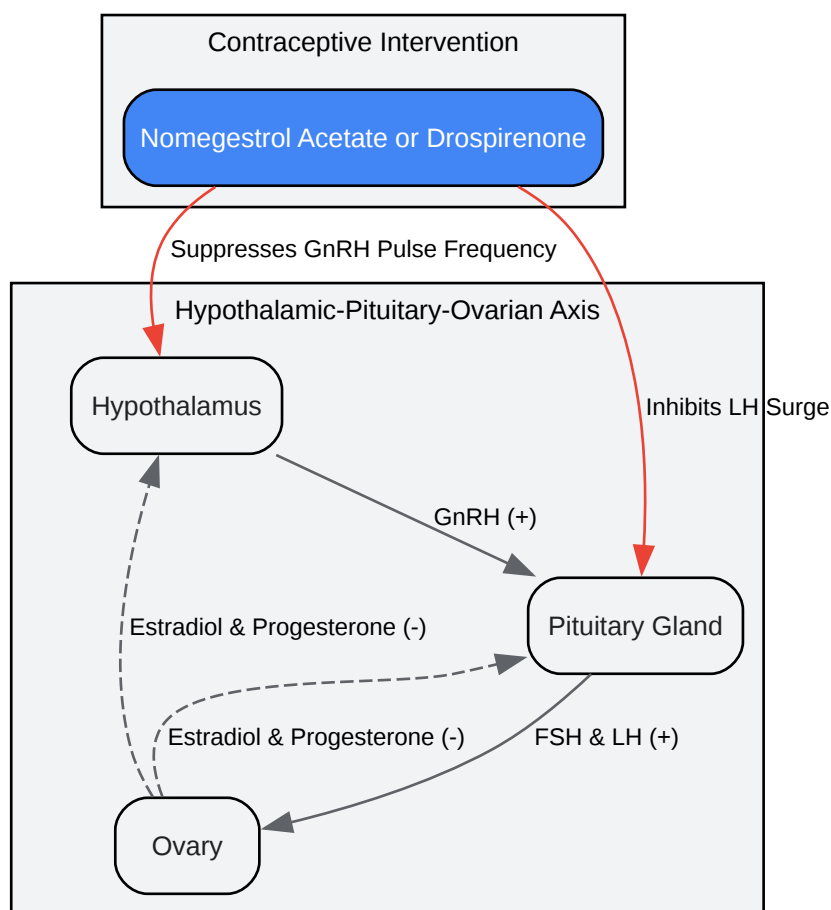
- DRSP/EE Group: Monophasic regimen of 3 mg drospirenone and 30 µg ethinylestradiol for 21 days, followed by a 7-day placebo period (21/7 regimen).
- Duration: 13 consecutive 28-day cycles (1 year).
- Primary Outcome Measures: Contraceptive efficacy (Pearl Index) and cycle control (vaginal bleeding patterns).
- Secondary Outcome Measures: General safety and tolerability, effects on acne, and participant acceptability.
- Data Collection: Participants maintained daily electronic diaries to record vaginal bleeding. Adverse events were recorded at each study visit. The Menstrual Distress Questionnaire Form C (MDQ-C) was completed at baseline and after cycles 1, 3, 6, and 13 to assess premenstrual and menstrual symptoms.

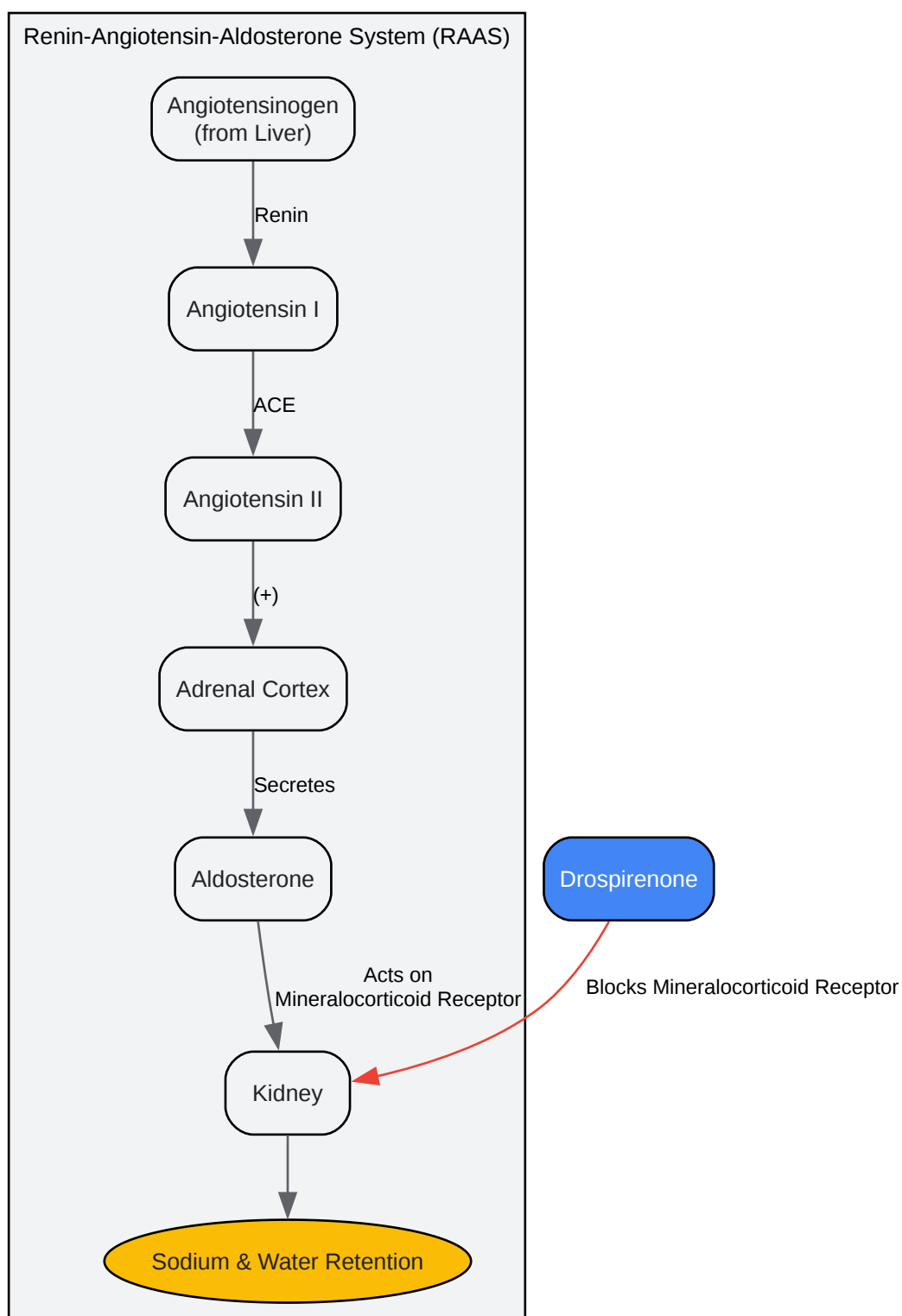
Signaling Pathways

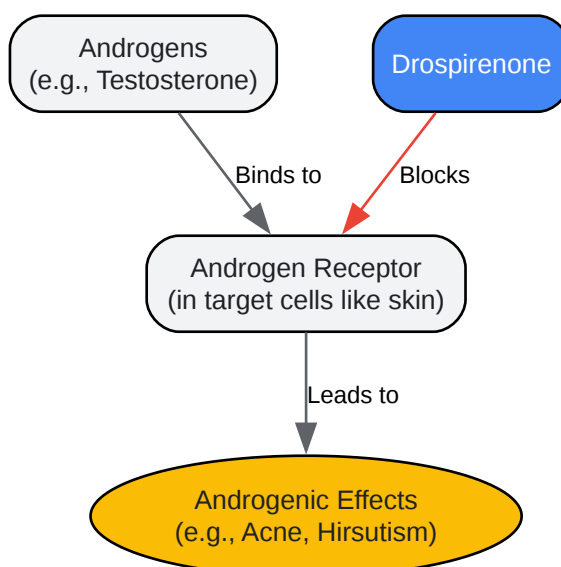
The distinct clinical profiles of NOMAC/E2 and DRSP/EE can be attributed to the unique pharmacological properties of their progestin components.

Contraceptive Mechanism of Action (NOMAC and Drospirenone)

Both **nomegestrol** acetate and drospirenone exert their contraceptive effects primarily through the inhibition of ovulation by suppressing the hypothalamic-pituitary-ovarian (HPO) axis. They act at the hypothalamus and pituitary gland to disrupt the normal pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This prevents follicular development and the LH surge necessary for ovulation.







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